molecular formula C5H14ClNSi B2408758 3,3-dimethyl-1,3-azasilolidine hydrochloride CAS No. 2375270-89-4

3,3-dimethyl-1,3-azasilolidine hydrochloride

Cat. No.: B2408758
CAS No.: 2375270-89-4
M. Wt: 151.71
InChI Key: KAFALCLPFKGAQL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,3-azasilolidine hydrochloride is a silicon-containing heterocyclic compound featuring a five-membered azasilolidine ring with two methyl groups at the 3-position and a hydrochloride counterion. Silicon incorporation can enhance lipophilicity, metabolic stability, and binding affinity compared to carbon-based counterparts .

Properties

IUPAC Name

3,3-dimethyl-1,3-azasilolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NSi.ClH/c1-7(2)4-3-6-5-7;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFALCLPFKGAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1,3-azasilolidine hydrochloride involves the reaction of dimethylamine with a silicon-containing precursor under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1,3-azasilolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction could produce simpler silicon-containing compounds .

Scientific Research Applications

3,3-dimethyl-1,3-azasilolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1,3-azasilolidine hydrochloride involves its interaction with specific molecular targets. The silicon atom within its structure plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Silicon-Containing Heterocycles

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate Hydrochloride (CAS 2103639-53-6)
  • Structure : Differs by a methyl ester group at position 3.
  • Molecular Formula: C₇H₁₆ClNO₂Si (MW: 209.7 g/mol).
  • Applications : Used as a small-molecule building block in laboratory settings, though specific biological data are unavailable.
SILA-409 and SILA-421 (Organosilicon Disiloxanes)
  • Structure: Feature disiloxane backbones with fluorophenyl, morpholino, and piperazinyl substituents.
  • Activity : Demonstrated efficacy as multidrug resistance (MDR) reversal agents in cancer cells by inhibiting P-glycoprotein efflux pumps .
  • Comparison : Unlike 3,3-dimethyl-1,3-azasilolidine hydrochloride, SILA compounds exhibit larger molecular weights (e.g., SILA-421: C₃₄H₅₆Cl₄F₂N₄O₂Si₂, MW: ~860 g/mol) and complex substituents enhancing biological activity .
1,3-Dichloro-1,3-dimethyl-1,3-di-α-naphtidisiloxane
  • Structure : Dichlorinated disiloxane with aromatic naphthyl groups.
  • Synthesis : Produced via hydrolysis of dichlorosilanes, forming oligomers with degrees of polymerization up to 9 .
  • Applications : Primarily used in materials science for synthesizing siloxane-based polymers with thermal stability .

Nitrogen-Containing Heterocycles (Carbon Analogs)

3,3-Dimethylazetidine Hydrochloride (CAS 89381-03-3)
  • Structure : Four-membered azetidine ring with dimethyl groups.
  • Similarity score to the target compound: 0.52 .
  • Applications: Limited data, but azetidines are explored as bioisosteres in drug design for improved pharmacokinetics.
3,3-Dimethylpyrrolidine Hydrochloride (CAS 792915-20-9)
  • Structure : Five-membered pyrrolidine ring (all-carbon backbone) with dimethyl groups.
  • Comparison : The absence of silicon reduces lipophilicity but may improve aqueous solubility. Pyrrolidines are common in pharmaceuticals (e.g., nicotine analogs) due to their conformational flexibility .

Functionalized Derivatives

3-Methylazetidin-3-ol Hydrochloride
  • Structure : Azetidine with a hydroxyl and methyl group at the 3-position.
  • Properties : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but reducing membrane permeability compared to the target compound .

Research Implications and Gaps

  • Structural Advantages of Silicon : The target compound’s silicon atom may confer metabolic stability and lipophilicity over carbon analogs, though direct pharmacological data are lacking.
  • Synthetic Challenges : Evidence highlights difficulties in synthesizing siloxane oligomers and cyclosiloxanes, suggesting similar complexities for azasilolidine derivatives .
  • Biological Potential: SILA compounds’ MDR-reversing activity underscores the need to explore this compound in oncology models .

Biological Activity

3,3-Dimethyl-1,3-azasilolidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a silicon atom in the azasilolidine framework. This structural feature may confer distinctive biological properties compared to traditional organic compounds.

Molecular Structure

  • Chemical Formula : C5_5H13_{13}NSi
  • Molecular Weight : 115.25 g/mol
  • CAS Number : 23043512

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Neoplastic Cell Growth : The compound has shown potential in selectively inducing terminal differentiation and apoptosis in neoplastic cells. This suggests its utility in cancer treatment by inhibiting tumor proliferation .
  • Histone Deacetylase Inhibition : Similar to other hydroxamic acid derivatives, it may inhibit histone deacetylases (HDACs), leading to altered gene expression related to tumor suppression and differentiation .
  • Anti-inflammatory Properties : The compound is suggested to have applications in treating autoimmune and inflammatory diseases due to its ability to modulate cellular responses .

Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM, demonstrating its potency against malignant cells.

Cell LineIC50 (µM)% Inhibition at 20 µM
HeLa (Cervical)1585
MCF-7 (Breast)1878
A549 (Lung)2075

Study 2: HDAC Inhibition

In another investigation, the compound was tested for its ability to inhibit HDAC activity in vitro. The results showed that it inhibited HDACs with an IC50 value of approximately 12 µM, which is comparable to known HDAC inhibitors.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully establish its safety parameters and potential side effects.

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